2-Amino-5-methylpyridin-3-ol

PRMT5 inhibition PRMT7 epigenetic targets

This 2-amino-5-methylpyridin-3-ol features a unique bidentate chelation motif (2-NH₂ / 3-OH) and 5-methyl lipophilicity modulation, distinguishing it from generic analogs. With consistently weak methyltransferase inhibition (IC₅₀ >50 μM), it's the optimal negative control for assay normalization. Reproducible cytotoxicity baseline (HeLa IC₅₀ 10 μM) enables rigorous SAR studies. Available at 97% purity with proper storage (2–8°C, protect from light). Avoid assay variability—specify this control compound for reliable data.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 20348-17-8
Cat. No. B1340437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-methylpyridin-3-ol
CAS20348-17-8
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=C1)N)O
InChIInChI=1S/C6H8N2O/c1-4-2-5(9)6(7)8-3-4/h2-3,9H,1H3,(H2,7,8)
InChIKeyNZCYFNHOHNHFBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-methylpyridin-3-ol (CAS 20348-17-8) — Structural and Procurement Baseline


2-Amino-5-methylpyridin-3-ol (CAS 20348-17-8, molecular formula C₆H₈N₂O, molecular weight 124.14 g/mol) is a heterocyclic pyridine derivative bearing ortho-positioned amino (2-position) and hydroxyl (3-position) groups, with a methyl substituent at the 5-position. This substitution pattern distinguishes it from both 2-amino-3-hydroxypyridine (lacking the 5-methyl group) and 2-amino-5-methylpyridine (lacking the 3-hydroxyl group). [1] The compound is commercially available from multiple vendors with typical purity specifications of ≥95% or 97%, and suppliers include Matrix Scientific, GLPBIO, and ChemShuttle.

Why 2-Amino-5-methylpyridin-3-ol Cannot Be Replaced with Generic Aminopyridinols


Generic aminopyridinols and related pyridine derivatives differ materially in three respects that preclude blind substitution in research and industrial workflows. First, the simultaneous presence of ortho-amino and ortho-hydroxyl groups creates a chelation-competent bidentate motif for metal coordination, which is absent in analogs lacking either functional group (e.g., 2-amino-5-methylpyridine without the 3-OH) or in differently substituted positional isomers. [1] Second, the 5-methyl substituent modulates both lipophilicity (cLogP ~1.23) and steric accessibility of the pyridine nitrogen, directly affecting solubility profiles and binding interactions compared to the non-methylated 2-amino-3-hydroxypyridine. Third, the compound's weak interaction profile across multiple methyltransferase targets is a specific, measured characteristic — a different analog may exhibit unanticipated potency at a given target, confounding assay interpretation. Substituting with a generic "2-amino-3-hydroxypyridine" or "aminopicoline" therefore introduces uncontrolled variables that can invalidate comparative data across experiments. [2]

2-Amino-5-methylpyridin-3-ol: Quantitative Differentiation Evidence vs. Analogs and Alternatives


PRMT5 and PRMT7 Inhibition: Weak Activity Profile as a Selectivity Benchmark

2-Amino-5-methylpyridin-3-ol demonstrates uniformly weak inhibitory activity against protein arginine N-methyltransferase 5 (PRMT5), PRMT7, and DNA methyltransferase 3A (DNMT3A), with IC₅₀ values consistently exceeding 50,000 nM (>50 µM) across all three targets. [1] This is in stark contrast to known potent PRMT5 inhibitors such as GSK3326595 (IC₅₀ = 6.2 nM) and JNJ-64619178 (IC₅₀ = 0.14 nM), which achieve sub-nanomolar potency. [2] The compound's weak activity profile is a defined, reproducible characteristic that enables its use as a negative control or baseline comparator in methyltransferase inhibition assays.

PRMT5 inhibition PRMT7 epigenetic targets methyltransferase screening

In Vitro Cytotoxicity: Measurable Antiproliferative Activity Across Multiple Cancer Cell Lines

2-Amino-5-methylpyridin-3-ol exhibits concentration-dependent inhibition of cell growth across three human cancer cell lines, with IC₅₀ values of 10 µM (HeLa, cervical carcinoma), 15 µM (A549, lung carcinoma), and 12 µM (MDA-MB-231, breast adenocarcinoma). In contrast, the non-methylated analog 2-amino-3-hydroxypyridine shows no reported cytotoxicity in these same assays, indicating that the 5-methyl substitution is a critical determinant for the observed antiproliferative phenotype. [1] The compound's cytotoxic potency is moderate relative to clinical chemotherapeutics (e.g., doxorubicin IC₅₀ ≈ 0.1–1 µM in HeLa), placing it in a range suitable for hit-to-lead optimization rather than direct therapeutic use.

cytotoxicity cancer cell lines antiproliferative screening in vitro pharmacology

Physicochemical Differentiation: Density, Boiling Point, and LogP vs. Non-Methylated Analog

2-Amino-5-methylpyridin-3-ol has a calculated density of 1.2±0.1 g/cm³ (or 1.245±0.06 g/cm³ depending on prediction method), a boiling point of 370.1±42.0 °C at 760 mmHg, and a calculated LogP of 1.23. The non-methylated analog 2-amino-3-hydroxypyridine (CAS 16867-03-1) has a molecular weight of 110.11 g/mol, a lower LogP of approximately 0.8, and a boiling point of 320–330 °C, reflecting the absence of the lipophilic methyl substituent. [1] The increased LogP of the target compound (+0.43 log units) translates to approximately 2.7-fold higher octanol-water partition coefficient, which may affect both membrane permeability and chromatographic retention behavior.

physicochemical properties solubility LogP formulation development

Handling and Safety Profile: Defined GHS Hazard Classifications Enable Risk-Based Procurement Decisions

2-Amino-5-methylpyridin-3-ol carries specific GHS hazard classifications: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). These classifications mandate specific handling precautions including protective gloves, eye protection, and adequate ventilation. In contrast, 2-amino-3-hydroxypyridine is not universally classified under GHS, with many vendors listing it as non-hazardous or with minimal warning statements. The presence of the 5-methyl substituent appears to alter the toxicological profile sufficiently to trigger these additional hazard classifications.

safety data sheet GHS classification laboratory handling procurement risk assessment

Stability and Storage Requirements: Light-Sensitive with 2–8°C Storage Mandate

2-Amino-5-methylpyridin-3-ol requires storage at 2–8°C, protected from light, and kept in a sealed, dry environment. In comparison, 2-amino-5-methylpyridine (CAS 1603-41-4), which lacks the 3-hydroxyl group, is typically stored at room temperature without specific light-protection requirements. The presence of the 3-hydroxyl group on the pyridine ring likely increases susceptibility to photo-oxidation and moisture sensitivity, necessitating these additional storage controls. The compound is shipped at normal temperature (ambient), but long-term storage deviating from the 2–8°C recommendation may accelerate degradation.

storage stability compound handling long-term storage inventory management

Metal Chelation Capacity: Bidentate 2-Amino-3-Hydroxy Motif Enables Complexation Chemistry

The ortho-positioned amino (2-position) and hydroxyl (3-position) groups on 2-amino-5-methylpyridin-3-ol form a bidentate chelation motif capable of coordinating transition metal ions such as Cu(II), Zn(II), Ni(II), and Fe(III). This chelation capacity is absent in analogs lacking either functional group, such as 2-amino-5-methylpyridine (no 3-OH) and 5-methylpyridin-3-ol (no 2-NH₂). [1] The 2-amino-3-hydroxypyridine scaffold has been demonstrated to form stable Schiff base complexes with transition metals, exhibiting antimicrobial activity and cytotoxicity in cancer cell lines, though quantitative binding constants for the 5-methyl derivative specifically are not yet reported. [2]

metal chelation coordination chemistry sensor development Schiff base synthesis

2-Amino-5-methylpyridin-3-ol: Validated Application Scenarios Based on Quantitative Evidence


Negative Control or Baseline Reference for PRMT5/PRMT7/Epigenetic Inhibitor Screening Campaigns

2-Amino-5-methylpyridin-3-ol, with its consistently weak inhibitory activity across PRMT5, PRMT7, and DNMT3A (IC₅₀ > 50,000 nM for all three targets), is ideally suited as a negative control or baseline reference compound in methyltransferase inhibitor screening assays. [1] Its defined low-activity profile enables assay normalization and establishment of reliable hit thresholds, allowing researchers to distinguish true inhibitory activity from assay noise. The compound's inactivity across multiple related methyltransferases further supports its use as a selectivity counter-screen control, confirming that observed inhibition is target-specific rather than a general class effect.

Starting Scaffold for Antiproliferative SAR Optimization in Oncology Research

The compound's reproducible low-micromolar cytotoxicity (HeLa IC₅₀ = 10 µM; A549 IC₅₀ = 15 µM; MDA-MB-231 IC₅₀ = 12 µM) provides a well-defined activity baseline for structure-activity relationship (SAR) studies. [1] Medicinal chemists can systematically modify the 5-methyl group, the 2-amino position, or the 3-hydroxyl moiety and quantitatively compare resulting IC₅₀ values to this established baseline. This enables rational assessment of whether synthetic modifications improve or diminish antiproliferative potency, accelerating hit-to-lead optimization workflows.

Metal-Chelating Ligand for Coordination Chemistry and Sensor Development

The ortho-positioned 2-amino and 3-hydroxyl groups create a bidentate chelation motif capable of coordinating transition metal ions, a feature absent in analogs lacking either functional group. [1] This makes 2-amino-5-methylpyridin-3-ol a candidate ligand for synthesizing metal-organic frameworks (MOFs), developing fluorescent metal-ion sensors, and preparing Schiff base complexes for antimicrobial or cytotoxic evaluation. [2] The 5-methyl substituent further modulates the ligand's steric and electronic properties, potentially influencing complex stability and metal selectivity relative to the non-methylated scaffold.

Intermediate for Agrochemical and Pharmaceutical Heterocyclic Synthesis

2-Amino-5-methylpyridin-3-ol serves as a versatile synthetic intermediate, particularly in the preparation of pyridine-containing agrochemicals (e.g., herbicides) and pharmaceutical candidates targeting central nervous system disorders. [1] The compound's reactive amino and hydroxyl groups enable diverse derivatization strategies, including N-alkylation, O-acylation, diazotization, and Schiff base formation. [2] Its 97% typical purity specification, coupled with defined storage requirements (2–8°C, protect from light), supports its use in multi-step synthetic routes where intermediate purity directly affects final product yield and quality.

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